3-(4-Chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide
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Overview
Description
3-(4-Chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is known for its unique structural features, which include a pyrazole ring substituted with a chlorophenyl group and an ethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide typically involves the reaction of 4-chlorobenzaldehyde with 4-ethoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with a suitable carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydropyrazole-1-carbonitrile
- 3-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazole
- Methyl 3-(4-chlorophenyl)propanoate
Uniqueness
3-(4-Chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and an ethoxyphenylmethyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H18ClN3O2 |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-2-25-16-9-3-13(4-10-16)11-21-19(24)17-12-22-23-18(17)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
WPAWPJJDBUSAGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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